molecular formula C19H20N4O4 B5637501 4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydroquinoxaline-2-carboxamide

4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydroquinoxaline-2-carboxamide

Cat. No. B5637501
M. Wt: 368.4 g/mol
InChI Key: SOGNCFIEESVCTC-DOMZBBRYSA-N
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Description

"4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydroquinoxaline-2-carboxamide" is a chemical compound with potential pharmacological applications. Its relevance lies in its structural and chemical properties, which may contribute to diverse biological activities.

Synthesis Analysis

Synthesis of compounds similar to "4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydroquinoxaline-2-carboxamide" often involves multi-step chemical reactions. For instance, derivatives of quinoxaline, a core structure in this compound, have been synthesized using various chemical reactions that include condensation and cyclization processes (Hagihara et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds in this category typically features a complex arrangement of rings and functional groups. For example, quinoxaline derivatives, which are structurally related, display a fused-ring system that significantly influences their chemical behavior and interactions (Klicnar et al., 1990).

Chemical Reactions and Properties

Compounds similar to "4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydroquinoxaline-2-carboxamide" exhibit a range of chemical reactions, primarily due to the presence of reactive functional groups. For example, quinoxaline derivatives are known to participate in reactions like alkylation, acylation, and other nucleophilic substitutions (Chen et al., 2012).

Physical Properties Analysis

The physical properties of such compounds depend on their molecular structure. Factors like molecular weight, crystalline structure, and solubility are determined by the specific arrangement of atoms and the presence of various functional groups (Gabriele et al., 2006).

Chemical Properties Analysis

Chemical properties, such as reactivity, stability, and acidity/basicity, are influenced by the molecular framework. The presence of heteroatoms (like nitrogen, oxygen) and their arrangement within the structure play a crucial role in defining these properties. For example, the interaction of quinoxaline derivatives with various reagents can lead to diverse chemical transformations, indicative of their rich chemical properties (Nery et al., 2003).

properties

IUPAC Name

4-methyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-3-oxoquinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-11-7-13(27-22-11)8-12-9-26-10-15(12)21-18(24)17-19(25)23(2)16-6-4-3-5-14(16)20-17/h3-7,12,15H,8-10H2,1-2H3,(H,21,24)/t12-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGNCFIEESVCTC-DOMZBBRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NC(=O)C3=NC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=NC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydroquinoxaline-2-carboxamide

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